2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound features a methoxy group attached to a benzene ring, which is further substituted with a pyrrolidin-1-yl ethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide or 2-formyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
Reduction: Formation of N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
Substitution: Formation of 2-halogen-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
Scientific Research Applications
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The presence of the methoxy and pyrrolidinyl groups enhances its binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- N-(2-(Pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 2-Hydroxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 2-Halogen-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Uniqueness
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and enhances its biological activity. The combination of the methoxy and pyrrolidinyl groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
62563-85-3 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
2-methoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-18-12-6-2-3-7-13(12)19(16,17)14-8-11-15-9-4-5-10-15/h2-3,6-7,14H,4-5,8-11H2,1H3 |
InChI Key |
JFCAESMTVVVWFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2CCCC2 |
Origin of Product |
United States |
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